2-Pyridin-3-yl-benzooxazol-5-ylamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-3-yl-1,3-benzoxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c13-9-3-4-11-10(6-9)15-12(16-11)8-2-1-5-14-7-8/h1-7H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFJBVWVZSRNHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(O2)C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352903 | |
| Record name | 2-Pyridin-3-yl-benzooxazol-5-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61382-21-6 | |
| Record name | 2-Pyridin-3-yl-benzooxazol-5-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Heterocyclic Ring Bioisosteres:
A common bioisosteric modification involves replacing one heterocyclic ring system with another. For the 2-pyridin-3-yl-benzooxazol-5-ylamine structure, the benzoxazole (B165842) moiety can be replaced by its classical bioisostere, benzothiazole (B30560). The benzothiazole ring maintains a similar size, shape, and aromaticity to benzoxazole, but the replacement of the oxygen atom with a sulfur atom can alter properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability. This change can influence how the molecule interacts with its biological target and how it is processed in the body.
Phenyl Ring Bioisosteres:
In the rationally designed analogues discussed previously, various substituted phenyl rings were attached to the 5-amino group. A logical next step in optimization involves the bioisosteric replacement of this phenyl ring with other aromatic heterocyclic systems. For example, the synthesis of compound 4bo , N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)thiophene-2-carboxamide, represents a classical bioisosteric replacement of a benzene (B151609) ring with a thiophene (B33073) ring. mdpi.com Thiophene is often used as a bioisostere for a phenyl ring due to its similar size and electronic properties. This substitution can lead to improved potency or altered selectivity, as demonstrated by the high antifungal activity of compound 4bo . mdpi.com Other potential heterocyclic bioisosteres for the phenyl ring include furan, pyrrole, and thiazole.
| Original Group | Bioisosteric Replacement | Rationale for Replacement |
|---|---|---|
| Benzoxazole (B165842) | Benzothiazole (B30560) | Modify lipophilicity and metabolic stability while maintaining core structure. |
| Phenyl (on amide) | Thiophene | Alter electronic properties and explore different binding interactions. mdpi.com |
| Phenyl (on amide) | Furan / Pyrrole | Vary hydrogen bonding capacity and polarity. |
| -F (substituent) | -OH / -NH2 / -CH3 | Fine-tune electronic effects, polarity, and steric bulk. |
The systematic application of bioisosteric replacements is a powerful tool for optimizing lead compounds. By subtly modifying the structure of this compound and its analogues, researchers can enhance their therapeutic potential and develop candidates with more desirable biological and pharmacological profiles.
Advanced Spectroscopic and Structural Characterization of 2 Pyridin 3 Yl Benzooxazol 5 Ylamine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation
NMR spectroscopy is the cornerstone for determining the precise structure of an organic molecule in solution. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional correlation experiments, a complete and unambiguous assignment of all protons and carbons in the 2-Pyridin-3-yl-benzooxazol-5-ylamine structure can be achieved.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Constants
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The aromatic region of the spectrum for this compound is expected to be complex, showing distinct signals for the protons on both the benzoxazole (B165842) and pyridine (B92270) rings.
Benzoxazole Protons: The protons on the benzoxazole ring system are influenced by the electron-donating amino group (-NH₂) and the fused oxazole (B20620) ring. The proton ortho to the amino group would likely appear as a doublet at a relatively upfield chemical shift (around δ 6.8-7.0 ppm) due to the strong shielding effect of the amine. The other two protons on the benzene (B151609) ring would show signals at slightly more downfield positions.
Pyridine Protons: The protons of the 3-substituted pyridine ring typically appear in the δ 7.5-9.2 ppm range. The proton at position 2 of the pyridine ring is expected to be the most downfield (estimated δ 9.1-9.3 ppm) due to its proximity to the electronegative nitrogen and the benzoxazole substituent. The proton at position 6 would also be significantly downfield.
Amine Protons: The -NH₂ protons would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on solvent, concentration, and temperature.
Coupling Constants (J): The spin-spin coupling between adjacent protons would provide crucial connectivity information. Ortho-coupling on the benzene ring typically falls in the range of 7-9 Hz, while meta-coupling is smaller (2-3 Hz). For the pyridine ring, characteristic ortho, meta, and para couplings would be observed, aiding in the definitive assignment of each proton.
Interactive Data Table: Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Pyridine H-2 | 9.1 – 9.3 | d (doublet) | ~2.0 (meta) |
| Pyridine H-6 | 8.6 – 8.8 | dd (doublet of doublets) | ~4.8 (ortho), ~1.5 (meta) |
| Pyridine H-4 | 8.2 – 8.4 | dt (doublet of triplets) | ~8.0 (ortho), ~2.0 (meta) |
| Pyridine H-5 | 7.5 – 7.7 | ddd (doublet of doublet of doublets) | ~8.0 (ortho), ~4.8 (ortho), ~0.5 (para) |
| Benzoxazole H-4 | 7.3 – 7.5 | d (doublet) | ~8.5 (ortho) |
| Benzoxazole H-6 | 6.9 – 7.1 | dd (doublet of doublets) | ~8.5 (ortho), ~2.2 (meta) |
| Benzoxazole H-7 | 7.1 – 7.3 | d (doublet) | ~2.2 (meta) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation
The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. The spectrum for this compound would show 12 distinct signals, corresponding to the 12 carbon atoms in the aromatic framework.
Quaternary Carbons: The carbon atom of the C=N bond in the oxazole ring (C-2) is expected to be significantly downfield (δ > 160 ppm). Other quaternary carbons, such as those at the fusion points of the rings and the carbon attached to the amino group, would also be identifiable.
Aromatic Carbons: The remaining carbon signals would appear in the typical aromatic region (δ 100-155 ppm). The carbon atom attached to the amino group (C-5) would be shielded and appear at a more upfield position compared to the other benzoxazole carbons. Carbons on the pyridine ring would have chemical shifts influenced by the ring nitrogen.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment
To definitively assign all signals and confirm the structure, a suite of 2D NMR experiments is essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings, allowing for the tracing of proton connectivity within the pyridine and benzoxazole ring systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, enabling the unambiguous assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is critical for identifying the connectivity between different fragments of the molecule, for instance, linking the pyridine ring to the C-2 carbon of the benzoxazole system and assigning quaternary carbons.
Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of the compound and provides structural information based on its fragmentation pattern. For this compound (C₁₂H₉N₃O), the expected exact mass would be approximately 211.0746 g/mol .
Molecular Ion Peak: High-resolution mass spectrometry (HRMS) would show a molecular ion peak ([M+H]⁺) at m/z 212.0818, confirming the elemental composition.
Fragmentation Pattern: Under electron impact (EI) or collision-induced dissociation (CID), the molecule is expected to fragment in a characteristic manner. Common fragmentation pathways for such heterocyclic systems include the cleavage of the bond between the pyridine and benzoxazole rings, loss of small molecules like HCN or CO, and fragmentation of the pyridine ring itself. Analysis of these fragment ions helps to confirm the identity of the different structural units within the molecule.
Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups
IR spectroscopy identifies the types of chemical bonds and functional groups present in a molecule by measuring the absorption of infrared radiation.
N-H Stretching: The amino group (-NH₂) would exhibit characteristic symmetric and asymmetric stretching vibrations in the range of 3300-3500 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations for the C=N bond of the oxazole and pyridine rings, along with the C=C bonds of the aromatic systems, would produce a series of sharp bands in the 1500-1650 cm⁻¹ region.
C-O Stretching: The C-O-C stretch of the benzoxazole ring would likely be observed in the 1200-1280 cm⁻¹ range.
Interactive Data Table: Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (asymmetric) | 3400 - 3500 | Medium |
| N-H Stretch (symmetric) | 3300 - 3400 | Medium |
| Aromatic C-H Stretch | 3030 - 3100 | Medium-Weak |
| C=N / C=C Stretch (Aromatic Rings) | 1500 - 1650 | Strong-Medium |
| N-H Bend | 1590 - 1640 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The extended π-system of this compound, which spans both the benzoxazole and pyridine rings, is expected to result in strong UV absorption.
π→π* Transitions: The primary absorption bands would be due to π→π* transitions within the conjugated aromatic system. These are typically intense and would likely be observed in the 250-350 nm range.
n→π* Transitions: Weaker n→π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, may also be observed, often as shoulders on the main absorption bands.
Solvent Effects: The position of the absorption maxima (λmax) can be influenced by the polarity of the solvent (solvatochromism), providing further insight into the nature of the electronic transitions.
Advanced Spectroscopic Techniques for Molecular Conformation and Interaction Studies (e.g., Laser-Induced Fluorescence Spectroscopy)
There is no specific information available from laser-induced fluorescence (LIF) spectroscopy or other advanced spectroscopic techniques aimed at elucidating the molecular conformation and intermolecular interactions of this compound. LIF spectroscopy is a highly sensitive technique that can provide insights into the electronic structure and dynamics of a molecule in its ground and excited states. Such studies could reveal information about different conformational isomers and their relative energies, as well as the nature of their interactions with surrounding molecules. However, in the absence of such research, no data on the fluorescence lifetime, quantum yield, or vibrational frequencies in the excited state can be presented.
Computational Chemistry and Theoretical Investigations of 2 Pyridin 3 Yl Benzooxazol 5 Ylamine
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) offer a balance between accuracy and computational cost, making them widely used for studying medium-to-large organic molecules.
Elucidation of Electronic Structure, Molecular Orbitals, and Charge Distribution
The electronic structure of a molecule dictates its reactivity and spectroscopic properties. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G or 6-311G, are employed to determine the optimized geometry and electronic characteristics of 2-Pyridin-3-yl-benzooxazol-5-ylamine. mdpi.com
Key aspects of the electronic structure that are investigated include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter, providing insights into the chemical reactivity and kinetic stability of the molecule. For related heterocyclic systems, these calculations reveal how substituent groups influence the electronic environment. nih.govmdpi.com
Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis or by mapping the electrostatic potential (MEP), identifies the electron-rich and electron-poor regions of the molecule. In this compound, the nitrogen and oxygen atoms are expected to be centers of negative charge, making them potential sites for electrophilic attack and hydrogen bonding. Conversely, hydrogen atoms, particularly the amine protons, will exhibit positive charge. nih.govresearchgate.net
Table 1: Application of DFT to Analyze Electronic Properties
| Property | Computational Method | Significance |
|---|---|---|
| Optimized Geometry | DFT (e.g., B3LYP/6-311G) | Provides the most stable 3D structure, including bond lengths and angles. researchgate.net |
| Molecular Orbitals | DFT | Analysis of HOMO and LUMO energies helps predict reactivity and electronic transitions. |
| Charge Distribution | NBO, MEP | Identifies nucleophilic and electrophilic sites, crucial for understanding intermolecular interactions. nih.gov |
Conformational Analysis and Tautomeric Equilibria
The structure of this compound is not rigid. Rotation around the single bond connecting the pyridine (B92270) ring and the benzoxazole (B165842) core gives rise to different spatial arrangements known as conformations. Computational methods can map the potential energy surface by systematically rotating this bond to identify the most energetically stable conformer(s). nih.gov
Furthermore, the presence of the 5-amino group introduces the possibility of tautomerism—specifically, amino-imino tautomerism. Tautomers are structural isomers that readily interconvert, typically through proton transfer. mdpi.com Theoretical calculations can determine the relative energies and Gibbs free energies of the different tautomeric forms to predict their equilibrium populations in various environments (gas phase or solution). researchgate.netresearchgate.net Studies on similar heterocyclic amines show that the amino form is often more stable, but the equilibrium can be influenced by solvent effects and intramolecular hydrogen bonding. semanticscholar.orgresearchgate.net
Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis spectra)
A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be used to confirm the structure of a synthesized compound.
IR Spectra: DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the absorption peaks in an experimental Infrared (IR) spectrum. Comparing the computed spectrum with the experimental one helps in assigning the vibrational modes to specific bonds or functional groups. researchgate.net
NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical shifts are often plotted against experimental data to verify the molecular structure. nih.govresearchgate.net
UV-Vis Spectra: To predict the electronic absorption spectrum (UV-Vis), Time-Dependent DFT (TD-DFT) calculations are performed. This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λmax) observed experimentally. nih.govresearchgate.net
Table 2: Computational Prediction of Spectroscopic Data
| Spectrum | Computational Method | Information Obtained |
|---|---|---|
| Infrared (IR) | DFT Frequency Calculation | Vibrational modes, functional group identification. researchgate.net |
| NMR | DFT with GIAO | ¹H and ¹³C chemical shifts, structural verification. researchgate.net |
| UV-Vis | Time-Dependent DFT (TD-DFT) | Electronic transition energies (λmax), HOMO-LUMO gap correlation. researchgate.net |
Molecular Docking Studies of Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, this compound) when bound to a biological target, typically a protein or enzyme. This method is crucial in drug discovery for identifying potential therapeutic targets and understanding binding mechanisms.
Identification of Potential Biological Targets and Binding Modes
The benzoxazole and pyridine scaffolds are present in many biologically active compounds, suggesting that this compound may exhibit various pharmacological activities. nih.gov Docking studies on structurally similar molecules have identified a range of potential protein targets. For instance, related heterocyclic compounds have been docked against enzymes involved in bacterial cell wall synthesis (like MurB) and inflammatory processes (such as human neutrophil elastase). nih.govorientjchem.org
The docking process involves placing the ligand into the active site of a target protein and using a scoring function to estimate the binding affinity. The results provide a binding score (often in kcal/mol) and a predicted binding pose, which reveals how the ligand orients itself within the binding pocket. orientjchem.org
Table 3: Potential Biological Targets for Pyridine-Benzoxazole Scaffolds Based on Analog Studies
| Target Class | Specific Example | Potential Therapeutic Area |
|---|---|---|
| Bacterial Enzymes | UDP-N-acetylglucosamine-enolpyruvate reductase (MurB) orientjchem.org | Antibacterial |
| Proteases | Human Neutrophil Elastase nih.gov | Anti-inflammatory |
| Kinases | Various | Anticancer, Anti-inflammatory |
| Gyrases | S. aureus GyraseB nih.gov | Antibacterial |
Analysis of Hydrogen Bonding and Hydrophobic Interactions
Once a plausible binding mode is identified, a detailed analysis of the intermolecular interactions between the ligand and the protein is performed. These non-covalent interactions are critical for the stability of the ligand-protein complex.
Hydrogen Bonding: this compound has several functional groups capable of forming hydrogen bonds. The amine group (-NH₂) can act as a hydrogen bond donor, while the pyridine nitrogen and the benzoxazole oxygen and nitrogen atoms can act as hydrogen bond acceptors. The analysis identifies specific amino acid residues in the protein's active site that participate in these crucial interactions. nih.govresearchgate.net
Visualizing these interactions, often with 2D or 3D diagrams, provides a clear picture of the binding mechanism and can guide the design of more potent analogs. researchgate.net
Table 4: Common Intermolecular Interactions in Ligand-Target Binding
| Interaction Type | Ligand Functional Group(s) | Potential Protein Residue(s) |
|---|---|---|
| Hydrogen Bond (Donor) | Amine (-NH₂) | Aspartate, Glutamate, Serine |
| Hydrogen Bond (Acceptor) | Pyridine N, Benzoxazole N, Benzoxazole O | Arginine, Lysine, Serine, Threonine |
| Hydrophobic/π-π Stacking | Pyridine ring, Benzene (B151609) ring of benzoxazole | Phenylalanine, Tyrosine, Tryptophan, Leucine |
Molecular Dynamics Simulations for Conformational Flexibility and Binding Dynamics
Molecular dynamics (MD) simulations offer a powerful lens through which to observe the dynamic nature of molecules, providing insights into their conformational flexibility and interactions with biological macromolecules. For a molecule like this compound, understanding its conformational landscape is crucial for predicting its binding modes to potential protein targets.
MD simulations on structurally related compounds, such as derivatives of 2-pyridin-3-yl-benzo[d] chemijournal.comchemijournal.comoxazin-4-one, have demonstrated the utility of this approach in building common binding models for targets like human neutrophil elastase. chemijournal.com In a hypothetical MD simulation of this compound, one could expect to observe significant rotational freedom around the single bond connecting the pyridine ring to the benzoxazole core. This rotation would give rise to a range of conformers with varying dihedral angles, which could influence the molecule's ability to fit into a specific binding pocket.
Furthermore, MD simulations can elucidate the specific intermolecular interactions that govern the binding of this compound to a target. The 5-amino group and the nitrogen atom of the pyridine ring are capable of forming hydrogen bonds, which are critical for molecular recognition. The aromatic rings can engage in π-π stacking and hydrophobic interactions with the amino acid residues of the binding pocket. By analyzing the simulation trajectory, it is possible to identify key residues that form persistent interactions with the ligand, providing valuable information for the rational design of more potent and selective analogs. The binding free energies can also be calculated using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to quantify the strength of the interaction. samipubco.com
Table 1: Key Parameters in Molecular Dynamics Simulations and Their Significance
| Parameter | Significance |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure, indicating the stability of the protein-ligand complex over time. |
| Root Mean Square Fluctuation (RMSF) | Indicates the fluctuation of individual residues around their average positions, highlighting flexible regions of the protein upon ligand binding. |
| Radius of Gyration (Rg) | Measures the compactness of the protein structure, providing insights into conformational changes induced by the ligand. |
| Hydrogen Bond Analysis | Identifies the formation and duration of hydrogen bonds between the ligand and the protein, which are crucial for binding affinity and specificity. |
| Interaction Energy | Quantifies the strength of non-bonded interactions (van der Waals and electrostatic) between the ligand and the protein. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemijournal.com By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the potency of novel compounds and guide the design of more effective molecules.
For a series of derivatives of this compound, a QSAR study would typically involve the generation of a diverse set of molecular descriptors, including electronic, steric, hydrophobic, and topological properties. These descriptors can be calculated using various software packages and quantum chemical methods.
Several QSAR studies on benzoxazole derivatives have highlighted the importance of different descriptors in determining their biological activity. For instance, in a study of 5- or 6-nitro/amino-2-(substituted phenyl/benzyl)-benzoxazole analogues, it was found that thermodynamic properties like Standard Gibbs free energy and electronic properties such as Electronic energy, HOMO energy, and Repulsion energy were correlated with antibacterial activity. scholarsresearchlibrary.com Another 3D-QSAR study on benzoxazole benzenesulfonamide (B165840) derivatives identified the importance of hydrophobic/non-polar, electron-withdrawing/H-bond acceptor, and H-bond donor groups for their activity as antidiabetic agents. chemijournal.comresearchgate.net
To develop a predictive QSAR model for this compound derivatives, a dataset of compounds with experimentally determined biological activities would be required. This dataset would be divided into a training set for model development and a test set for external validation. Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be employed to build the QSAR equation.
The predictive power of the resulting model is assessed using various statistical parameters, including the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the predictive correlation coefficient for the external test set (Pred_R²). A robust and predictive QSAR model can then be used to virtually screen new derivatives of this compound, prioritizing the synthesis of compounds with the highest predicted activity.
Table 2: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Type | Examples | Description |
| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Describe the electronic properties and reactivity of the molecule. |
| Steric | Molecular weight, Molar refractivity, van der Waals volume | Relate to the size and shape of the molecule. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Quantifies the lipophilicity of the molecule. |
| Topological | Connectivity indices, Wiener index | Describe the atomic connectivity and branching of the molecule. |
Theoretical Mechanistic Studies of Chemical Reactions and Derivatization Pathways
Theoretical mechanistic studies, often employing density functional theory (DFT) calculations, provide a detailed understanding of reaction pathways, transition states, and activation energies. This knowledge is invaluable for optimizing reaction conditions and predicting the feasibility of synthetic routes for this compound and its derivatives.
The formation of the 2-aryl-benzoxazole core typically involves the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its derivative, or with an aldehyde followed by oxidative cyclization. Theoretical studies on the reaction of 5-alkoxyoxazoles with various reagents have elucidated the underlying mechanisms, which often involve Diels-Alder reactions followed by ring-opening and ring-closing steps. nih.gov While the specific synthesis of this compound would likely follow established protocols, computational studies could be employed to investigate the reaction mechanism in detail, including the role of catalysts and the identification of potential side products.
Of particular interest for the derivatization of this compound is the reactivity of the 5-amino group. This primary amine is a nucleophilic center and can undergo a variety of chemical transformations, such as acylation, alkylation, and sulfonylation, to generate a library of new compounds with potentially diverse biological activities.
Theoretical studies can be used to predict the reactivity of the 5-amino group and to explore the mechanisms of its derivatization. For example, the reaction of the amine with an acyl chloride to form an amide is a common transformation. DFT calculations could be used to model the reaction pathway, including the formation of the tetrahedral intermediate and the subsequent elimination of hydrochloric acid. The calculated activation energies would provide insights into the reaction kinetics and help in selecting appropriate reaction conditions.
Furthermore, computational methods can be used to investigate the regioselectivity of electrophilic aromatic substitution on the benzoxazole ring system. The presence of the amino group at the 5-position is expected to activate the ring towards electrophilic attack. Theoretical calculations of electrostatic potential maps and frontier molecular orbitals can help predict the most likely sites for substitution, guiding the synthesis of further derivatives.
Table 3: Common Derivatization Reactions of Aromatic Amines
| Reaction Type | Reagent(s) | Product |
| Acylation | Acyl chloride, Acid anhydride | Amide |
| Alkylation | Alkyl halide | Secondary or Tertiary Amine |
| Sulfonylation | Sulfonyl chloride | Sulfonamide |
| Diazotization | Nitrous acid (HONO) | Diazonium salt |
Exploration of Biological Activity and Mechanistic Insights in Vitro and Preclinical Studies
Investigation of Antimicrobial Activity Mechanisms
Derivatives of the 2-Pyridin-3-yl-benzooxazole scaffold have been investigated for their ability to inhibit the growth of various pathogenic microorganisms, including both bacteria and fungi.
Compounds featuring the pyridine (B92270) and benzoxazole (B165842) or structurally similar benzimidazole (B57391) core have demonstrated notable antibacterial properties. Studies on 2-(pyridin-3-yl)-1H-benzo[d]imidazoles, which are structurally analogous to the target compound, showed efficacy against both Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. researchgate.net Similarly, other pyridine derivatives have shown broad-spectrum antibacterial activity. mdpi.com
For instance, a water-soluble probe based on a 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole structure, which shares the pyridin-3-yl group, demonstrated significant antibacterial action, particularly against Escherichia coli. mdpi.com The introduction of different substituents to the core structure can modulate this activity. While some alkyl pyridinol compounds are highly specific and potent against Gram-positive bacteria like S. aureus, they may be inactive against Gram-negative pathogens such as P. aeruginosa. mdpi.com This suggests that the antibacterial mechanism may target cellular structures or pathways unique to Gram-positive organisms.
Table 1: Representative Antibacterial Activity of Structurally Related Compounds
| Compound Class | Gram-Positive Strain(s) | Gram-Negative Strain(s) | Reference |
|---|---|---|---|
| 2-(Pyridin-3-yl)-1H-benzo[d]imidazoles | Staphylococcus aureus, Bacillus subtilis | Escherichia coli, Pseudomonas spp. | researchgate.net |
| 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Derivative | Not specified | Escherichia coli | mdpi.com |
| Alkyl Pyridinols | Staphylococcus aureus (including MRSA) | Pseudomonas aeruginosa (inactive) | mdpi.com |
| N-Pyridin-3-yl-benzenesulfonamide | Staphylococcus aureus | Salmonella typhi, Escherichia coli | researchgate.net |
The antifungal potential of this chemical family is significant. A study focused on a series of N-substituted derivatives of 2-(pyridin-3-yl)benzo[d]oxazol-5-amine revealed moderate to good activity against a panel of eight phytopathogenic fungi. nih.gov The inhibitory effects of these compounds underscore the importance of the core scaffold in targeting fungal pathogens. Other research has confirmed that synthetic benzoxazole derivatives often exhibit a broad spectrum of antimicrobial action, including potent antifungal activity against pathogenic yeasts like Candida albicans. nih.gov The effectiveness of these compounds can sometimes surpass that of commercially available antifungal drugs. nih.gov Pyridine-containing heterocycles, in general, are recognized for their therapeutic properties, including antifungal action against species such as C. albicans and Aspergillus niger. mdpi.com
Table 2: Antifungal Activity of N-Substituted 2-(Pyridin-3-yl)benzo[d]oxazol-5-amine Derivatives
| Derivative | Fungal Pathogen | Inhibition Rate (%) | Reference |
|---|---|---|---|
| 4ac | Five different phytopathogenic fungi | >50% | nih.gov |
| 4bc | Five different phytopathogenic fungi | >50% | nih.gov |
| 4ah | Mycosphaerella melonis | 76.4% | nih.gov |
The precise molecular mechanisms underpinning the antimicrobial activity of 2-Pyridin-3-yl-benzooxazol-5-ylamine are not fully elucidated, but studies on related compounds provide valuable insights. One proposed mechanism involves interaction with microbial DNA. Research on copper complexes with pyridine-benzimidazole ligands, which are structurally similar to benzoxazoles, has shown a strong binding affinity for DNA, likely through intercalation. nih.gov This interaction can lead to significant DNA fragmentation, thereby blocking DNA transcription and cell division. nih.gov
Furthermore, these compounds may induce cellular damage by generating intracellular reactive oxygen species (ROS). nih.gov Another potential mechanism, suggested by studies on related triazole-containing heterocycles, is the inhibition of essential biosynthetic pathways, such as those for the cell membrane, cell wall, or nucleic acids. researchgate.net
Evaluation of Antitumor/Antiproliferative Activity Mechanisms
The 2-pyridin-3-yl-benzooxazole framework is a key pharmacophore in the design of novel anticancer agents. Its derivatives have been shown to exert potent cytotoxic and antiproliferative effects across a range of human cancer cell lines.
A substantial body of evidence demonstrates the antiproliferative activity of compounds containing the benzoxazole or pyridine scaffold. Benzoxazole-based amides and sulfonamides have shown significant cytotoxicity, with one derivative, compound 3f, being particularly potent against colorectal cancer cell lines such as HT-29 and HCT116. nih.gov Similarly, various pyridine-urea derivatives have been evaluated for their ability to inhibit the proliferation of breast cancer (MCF-7) cells. mdpi.com
The cytotoxic effects are observed across a wide spectrum of malignancies. Derivatives of 3-(2-benzoxazol-5-yl)alanine have been shown to be toxic to cancer cells. nih.gov Other related structures, such as 1,3,4-thiadiazoles bearing a pyridine moiety, have demonstrated remarkable inhibitory activity against colorectal (HT29), prostate (PC3), and neuroblastoma (SKNMC) cancer cell lines. brieflands.comresearchgate.net
Table 3: In Vitro Cytotoxicity of Structurally Related Benzoxazole and Pyridine Derivatives
| Compound Class | Cancer Cell Line | Activity Metric | Potency | Reference |
|---|---|---|---|---|
| Benzoxazole-based amide (3f) | HT-29, HCT116 (Colorectal) | IC₅₀ | High potency | nih.gov |
| Pyridine-urea derivatives (8b, 8e) | Various (NCI-60 panel) | Growth Inhibition % | Up to 91% | mdpi.com |
| Thieno[2-3-b]pyridines (7h, 7i) | HCT116, MDA-MB-231 | IC₅₀ | 25–50 nM | mdpi.com |
| Pyridine-thiadiazole derivatives | HT29, PC3, SKNMC | Cytotoxicity | Remarkable inhibition | brieflands.comresearchgate.net |
The antiproliferative effects of these compounds are often mediated by their ability to disrupt the cell cycle and induce programmed cell death (apoptosis). For example, a cytotoxic benzoxazole derivative was found to cause cell cycle arrest and a concentration-dependent activation of caspases, which are key executioner enzymes in the apoptotic pathway. nih.gov
Studies on structurally related pyridine-benzimidazole complexes have shown that they can arrest cancer cells in the G2/M phase of the cell cycle, an effect that precedes the induction of apoptosis. nih.gov This cell cycle blockade prevents cancer cells from dividing and proliferating. nih.gov The induction of apoptosis has been confirmed in multiple studies with related heterocyclic systems. For instance, certain imidazo[1,2-a]pyridine (B132010) derivatives induce apoptosis in melanoma and cervical cancer cells through the inhibition of the AKT/mTOR signaling pathway. nih.gov Other research has linked the cytotoxic activity of pyridine-containing compounds to the induction of apoptosis via targeting the Nur77/Bcl-2 pathway, which converts the survival protein Bcl-2 into a killer. researchgate.netnih.gov This multifaceted ability to halt cell division and trigger cell death is central to the anticancer potential of the 2-pyridin-3-yl-benzooxazole chemical family. nih.govnih.gov
Specific Enzyme Inhibition (e.g., PI3Kα, NAMPT, p97) and Related Signaling Pathways
While direct evidence of this compound inhibiting PI3Kα, NAMPT, or p97 is not extensively detailed in the literature, the core chemical scaffolds of pyridine and benzoxazole are present in various known enzyme inhibitors.
PI3Kα: The Phosphoinositide 3-kinase (PI3K) family, particularly the PI3Kα isoform, is a crucial component of cellular signaling pathways that regulate cell growth, proliferation, and survival. nih.gov Mutations in the gene encoding the p110α catalytic subunit of PI3Kα, PIK3CA, are common in various cancers, making it a significant target for drug development. rsc.org The development of isoform-selective inhibitors is a key strategy in oncology research to target tumors with these mutations while minimizing side effects associated with inhibiting wild-type PI3Kα, which is vital for normal cellular processes like glucose homeostasis. nih.gov
NAMPT: Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme for cellular redox reactions and energy metabolism. nih.govresearchgate.net Cancer cells often have high energy demands and are thus highly dependent on NAD+ synthesis, making NAMPT an attractive target for anticancer therapies. researchgate.net Research into NAMPT inhibitors has shown that exposed pyridine or similar heterocyclic systems are often necessary pharmacophores for potent cellular inhibition. nih.gov For instance, FK866 was the first reported NAMPT inhibitor identified as a potential anticancer drug candidate. nih.gov
p97: The enzyme p97, also known as Valosin-Containing Protein (VCP), is an ATPase associated with diverse cellular activities (AAA ATPase) that plays a central role in protein homeostasis. asco.orgfrontiersin.org It is involved in processes such as the ubiquitin-proteasome system, endoplasmic reticulum-associated degradation (ERAD), and autophagy. frontiersin.orgnih.gov Inhibition of p97 disrupts these processes, leading to the accumulation of ubiquitinated and misfolded proteins, which can induce cell death, particularly in cancer cells. asco.org A number of p97 inhibitors, both reversible and irreversible, have been developed and studied for their therapeutic potential in oncology. nih.govnih.gov
Assessment of Anti-inflammatory Mechanisms
The benzoxazole moiety, a core component of this compound, is a well-established scaffold in medicinal chemistry, recognized for its presence in compounds with anti-inflammatory properties. nih.gov
Modulation of Inflammatory Mediators (e.g., COX enzymes, cytokines)
The inflammatory response is a complex biological process mediated by various molecules, including prostaglandins (B1171923) and cytokines. Prostaglandins are produced through the cyclooxygenase (COX) enzyme pathway. The COX enzyme converts arachidonic acid into prostaglandin (B15479496) H2, a precursor for other pro-inflammatory prostaglandins. mdpi.com The COX-2 isoform, in particular, is significantly upregulated during inflammation, and its inhibition is a key mechanism for controlling inflammation. mdpi.com
Historically, the benzoxazole core was a key structural unit in non-steroidal anti-inflammatory drugs (NSAIDs) such as benoxaprofen (B1668000) and flunoxaprofen, highlighting the potential of this chemical family to interact with inflammatory pathways. nih.gov While specific studies detailing the direct effects of this compound on COX enzymes or cytokine production are limited, the established history of the benzoxazole scaffold suggests a potential for such activity.
Other Preclinical Biological Activities and Their Underlying Mechanisms (e.g., antiparasitic)
Beyond enzyme inhibition and anti-inflammatory potential, derivatives of the 2-(pyridin-3-yl)benzoxazole (B1618989) scaffold have demonstrated significant preclinical biological activity, notably as antiparasitic agents.
Research into a series of isothiocyanato-2-pyridinylbenzoxazoles revealed potent anthelmintic properties. A closely related analog, 5-isothiocyanato-2-(3-pyridinyl)benzoxazole, which shares the same core structure as this compound but differs at the 5-position substituent, has shown high efficacy in preclinical models. nih.gov In mice experimentally infected with the tapeworm Hymenolepis nana, this derivative demonstrated 100% taeniacidal activity when administered at 0.2% in the diet. nih.gov Furthermore, this compound and a related benzothiazole (B30560) analog also showed good nematocidal activity in sheep, indicating a broader spectrum of anthelmintic potential. nih.gov The maximum activity in these series was noted with the 3-pyridinyl derivatives, underscoring the importance of this specific isomer for antiparasitic effects. nih.gov
| Compound | Parasite | Host | Dosage (in diet) | Activity | Reference |
|---|---|---|---|---|---|
| 5-Isothiocyanato-2-(3-pyridinyl)benzoxazole | Hymenolepis nana (tapeworm) | Mice | 0.2% | 100% taeniacidal activity | nih.gov |
| 5-Isothiocyanato-2-(3-pyridinyl)benzoxazole | Nematodes | Sheep | Not specified | Good nematocidal activity | nih.gov |
Structure Activity Relationship Sar Studies and Rational Molecular Design
Systematic Modifications of the Pyridine (B92270) Ring (R1 position) and their Impact on Biological Activity
Introducing substituents onto the pyridine ring is a common strategy to probe the steric and electronic requirements of the binding site. Studies on analogous heterocyclic systems have shown that even minor modifications can lead to significant changes in potency. mdpi.com For example, adding small alkyl or halogen groups can modulate lipophilicity and potentially form favorable van der Waals interactions.
In a series of related pyrazolopyrimidine compounds featuring a substituted pyridin-2-ylmethylamine moiety, modifications on the pyridine ring had a pronounced effect on anti-mycobacterial activity. mdpi.com While substituents at the 6'-position (ortho to the pyridine nitrogen) were generally not tolerated, a range of substituents at the 5'-position with varying electronic and steric properties resulted in compounds with good to modest activity. mdpi.com This suggests that the region around the 5'-position of the pyridine ring is more accommodating to structural changes.
| Compound Analogue | R1 Modification (Pyridine Ring) | Observed/Predicted Impact on Activity | Rationale |
|---|---|---|---|
| Parent | Unsubstituted 3-pyridyl | Baseline Activity | - |
| Analogue 1a | 2-pyridyl | Potentially altered activity | Changes geometry and nitrogen's basicity. |
| Analogue 1b | 4-pyridyl | Potentially altered activity | Changes geometry and electronic distribution. |
| Analogue 1c | 5'-Fluoro-3-pyridyl | Potentially enhanced activity/potency | Fluorine can act as a weak H-bond acceptor and block metabolism. |
| Analogue 1d | 5'-Methyl-3-pyridyl | Activity may vary | Adds bulk and lipophilicity, could probe a hydrophobic pocket. |
| Analogue 1e | 6'-Amino-3-pyridyl | Potentially reduced activity | Based on related scaffolds, this position may be sterically hindered. mdpi.com |
Systematic Modifications of the Benzoxazole (B165842) Ring (R2 position) and their Impact on Biological Activity
The benzoxazole core is a rigid, planar scaffold that positions the R1 and R2 substituents in a defined spatial orientation. It is a common feature in many biologically active molecules. nih.govmdpi.com
Modifying the benzene (B151609) portion of the benzoxazole ring can impact activity by altering electronic properties, improving binding interactions, or blocking metabolic pathways. Research on 2-arylbenzoxazoles as inhibitors of the cholesterol ester transfer protein (CETP) revealed that substitution at the 5- and 7-positions of the benzoxazole moiety was beneficial for inhibitory activity. nih.gov
Similarly, in a study of 3-(benzo[d]oxazol-2-yl)-pyridin-2-amine derivatives, introducing substituents onto the phenyl group of the benzoxazole ring led to potent inhibitory activities against G-protein-coupled receptor kinase-2 and -5 (GRK-2/-5). nih.gov This indicates that the benzoxazole ring is not just a linker but actively participates in target binding, and its periphery can be functionalized to enhance potency. The introduction of electron-withdrawing or electron-donating groups can fine-tune the electronic nature of the entire ring system.
| Compound Analogue | R2 Modification (Benzoxazole Ring) | Observed/Predicted Impact on Activity | Rationale |
|---|---|---|---|
| Parent | 5-Amino | Baseline Activity | - |
| Analogue 2a | 5-Amino-7-fluoro | Potentially increased potency | Fluorine substitution can enhance binding and metabolic stability. nih.gov |
| Analogue 2b | 5-Amino-7-chloro | Potentially increased potency | Halogens can occupy specific hydrophobic pockets. nih.gov |
| Analogue 2c | 5-Amino-6-methyl | Activity may vary | Probes for steric tolerance and hydrophobic interactions. |
| Analogue 2d | 5-Amino-7-methoxy | Potentially altered selectivity/activity | Adds a potential hydrogen bond acceptor and alters electronics. |
Modifications at the C-5 Amino Position and their Influence on Activity and Selectivity
The primary amino group at the C-5 position is a strong hydrogen bond donor and a key site for interaction with biological targets. Its basicity and nucleophilicity also make it a handle for synthetic modification to modulate physicochemical properties and biological activity.
Converting the primary amine to a secondary or tertiary amine, or to an amide or sulfonamide, can have profound effects. Acylation to form an amide, for instance, neutralizes the basicity of the nitrogen, removes a hydrogen bond donor, and adds a hydrogen bond acceptor (the carbonyl oxygen) while introducing a larger, sterically demanding group. This can drastically alter the binding mode or introduce new interactions. Such modifications can also improve cell permeability or alter metabolic stability. The choice of substituent for these modifications can be used to probe for space in the binding pocket and to introduce new functionalities for enhanced affinity or selectivity.
| Compound Analogue | C-5 Amino Modification | Predicted Impact on Activity/Selectivity | Rationale |
|---|---|---|---|
| Parent | -NH₂ (Primary Amine) | Baseline Activity | Acts as a key hydrogen bond donor. |
| Analogue 3a | -NHCH₃ (Secondary Amine) | Potentially altered activity | Maintains one H-bond donor, adds lipophilicity. |
| Analogue 3b | -N(CH₃)₂ (Tertiary Amine) | Likely reduced activity | Removes H-bond donor capability, adds significant bulk. |
| Analogue 3c | -NHC(O)CH₃ (Acetamide) | Altered activity and selectivity | Neutralizes basicity, adds H-bond acceptor, increases size. |
| Analogue 3d | -NHSO₂CH₃ (Methanesulfonamide) | Altered activity and selectivity | Introduces a strong H-bond accepting sulfonyl group and tetrahedral geometry. |
Identification of Key Pharmacophoric Features and Active Substructures
Based on the SAR analysis, a pharmacophore model for 2-Pyridin-3-yl-benzooxazol-5-ylamine analogues can be proposed. The essential features for biological activity likely include:
Hydrogen Bond Acceptor: The nitrogen atom of the pyridine ring is a critical hydrogen bond acceptor. Its position at the 3-position appears to be optimal for orienting this interaction.
Rigid Aromatic Core: The fused benzoxazole system provides a rigid, planar scaffold that correctly orients the key interacting moieties (pyridine and C-5 amine). This core likely engages in π-π stacking or hydrophobic interactions within the target's binding site.
Hydrogen Bond Donor: The C-5 amino group is a crucial hydrogen bond donor. Its presence and ability to donate a hydrogen bond are likely essential for anchoring the molecule in the active site.
Modulation Zones: The SAR studies identify specific regions on the scaffold that can be substituted to fine-tune activity. The 5-position of the pyridine ring and the 7-position of the benzoxazole ring appear to be tolerant of substitution, providing opportunities to enhance potency and optimize pharmacokinetic properties. mdpi.comnih.gov
Together, these features define the essential structural requirements for the biological activity of the this compound scaffold and provide a roadmap for the rational design of more potent and selective analogues.
Rational Design and Synthesis of Novel Analogues with Enhanced Potency and Selectivity
The rational design of analogues based on the this compound core has primarily focused on modifications of the 5-amino group. This position is a key site for introducing diverse substituents to probe interactions with biological targets and improve desired properties. A prominent strategy involves the acylation of the 5-amino group to form a series of N-substituted benzamides, allowing for systematic exploration of structure-activity relationships (SAR).
One such study focused on developing agents with antifungal properties. mdpi.com Researchers synthesized a library of N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)benzamide analogues by reacting the parent amine with various substituted benzoyl chlorides. This approach was based on the rationale that introducing different aromatic and heterocyclic rings via an amide linkage could modulate the electronic and steric properties of the molecule, potentially leading to enhanced binding affinity and efficacy against fungal pathogens. mdpi.com
The synthesis involved a multi-step process beginning with the PPA-catalyzed condensation of 2-amino-4-nitrophenol (B125904) with nicotinic acid, followed by a reduction of the nitro group using Raney nickel and hydrazine (B178648) hydrate (B1144303) to yield the key intermediate, this compound. This amine was then acylated with a range of substituted benzoyl chlorides and heteroaroyl chlorides to produce the final target compounds. mdpi.com
The biological evaluation of these analogues against a panel of phytopathogenic fungi revealed important SAR insights. The potency of the compounds was found to be highly dependent on the nature and position of the substituent on the benzamide (B126) ring. For instance, the introduction of a methyl group at the meta-position of the benzamide ring (Compound 4bd ) or a trifluoromethyl group at the same position (Compound 4bh ) resulted in notable activity. mdpi.com Similarly, incorporating a thiophene (B33073) ring (Compound 4bo ) instead of a benzene ring also yielded a compound with significant inhibitory activity. mdpi.com
These findings demonstrate that the 5-position of the 2-pyridin-3-yl-benzooxazole scaffold is a critical point for modification. The data gathered from these rationally designed analogues helps in building a comprehensive SAR model, guiding future design efforts toward compounds with superior potency and a more selective activity profile.
| Compound ID | Substituent on Amide Nitrogen | Inhibition Rate (%) on Mycosphaerella melonis |
|---|---|---|
| 4bd | 3-Methylbenzamide | 64.1 |
| 4bh | 3-(Trifluoromethyl)benzamide | 68.7 |
| 4bk | 3-Fluorobenzamide | 62.8 |
| 4bo | Thiophene-2-carboxamide | 71.6 |
| 4ac | 4-Chlorobenzamide | 71.8 |
| 4ah | 4-(Trifluoromethyl)benzamide | 76.4 |
Bioisosteric Replacements for Optimization of Biological Profiles
Bioisosteric replacement is a cornerstone strategy in medicinal chemistry used to fine-tune the physicochemical and pharmacological properties of a lead compound without causing significant changes to its steric and electronic features, which are essential for biological activity. This approach involves substituting an atom or a group of atoms with another that has broadly similar properties. The goal is to improve potency, enhance selectivity, alter metabolic pathways, or reduce toxicity.
In the context of the this compound scaffold, bioisosteric replacements can be applied to its three main components: the pyridine ring, the benzoxazole core, and the substituents on the benzoxazole ring.
Conclusion and Future Research Directions
Summary of Key Research Findings and Contributions to the Field
Direct and extensive research specifically targeting 2-Pyridin-3-yl-benzooxazol-5-ylamine is limited in the public domain. However, the broader class of 2-aryl-benzoxazoles has been a fertile ground for discovery, with numerous studies highlighting their potential as potent biological agents. Derivatives of the benzoxazole (B165842) scaffold have demonstrated a remarkable diversity of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. asianpubs.org
Notably, the inclusion of a pyridine (B92270) ring at the 2-position of the benzoxazole core is a recurring motif in the design of kinase inhibitors. documentsdelivered.com Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The nitrogen atom in the pyridine ring can act as a crucial hydrogen bond acceptor, facilitating strong and selective interactions with the kinase active site. This has led to the development of benzoxazole-based compounds targeting a range of kinases, such as c-Met, which is implicated in tumor growth and metastasis. documentsdelivered.com
Furthermore, the 5-amino group on the benzoxazole ring offers a valuable handle for synthetic modification. This functional group can be readily derivatized to explore structure-activity relationships (SAR) and to optimize the pharmacokinetic and pharmacodynamic properties of the molecule. Studies on related 2-substituted benzo[d]oxazol-5-amine derivatives have shown promise in the context of neurodegenerative diseases, such as Alzheimer's, by targeting multiple pathological factors.
Unaddressed Challenges and Remaining Scientific Questions
Despite the promising biological activities observed in related compounds, a number of critical questions and challenges remain specifically for this compound. A primary hurdle is the current scarcity of published preclinical data for this exact molecule. Without this foundational knowledge, its therapeutic potential remains largely speculative.
Key scientific questions that need to be addressed include:
What is the precise mechanism of action? While related compounds may inhibit specific kinases, the exact molecular targets of this compound are unknown. Comprehensive screening against a panel of kinases and other relevant biological targets is essential.
What is its preclinical efficacy? There is a lack of in vitro and in vivo data to support any specific therapeutic application. Studies are needed to evaluate its potency, selectivity, and efficacy in relevant disease models.
What is its metabolic stability and pharmacokinetic profile? Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for its development as a potential drug candidate. The metabolic fate of the pyridin-3-yl moiety, in particular, requires investigation.
Potential for Further Research and Development, Emphasizing Preclinical Validation and Mechanistic Depth
The potential for further research and development of this compound is substantial, provided a systematic and rigorous preclinical evaluation is undertaken. The immediate focus should be on generating robust in vitro data to guide further studies.
A strategic approach to preclinical validation would involve:
Broad-based biological screening: Initial screening against a diverse range of biological targets, including kinase panels, G-protein coupled receptors (GPCRs), and ion channels, could uncover novel and unexpected activities.
In-depth mechanistic studies: Once a primary target is identified, detailed mechanistic studies are crucial. This would include enzyme kinetics, biophysical binding assays (such as surface plasmon resonance or isothermal titration calorimetry), and cellular assays to confirm target engagement and downstream signaling effects.
Cell-based assays for therapeutic relevance: The compound should be evaluated in a variety of cell-based models relevant to specific diseases, such as cancer cell lines or primary neuronal cultures, to establish its cellular potency and potential therapeutic utility.
Early ADME/Tox profiling: In parallel with efficacy studies, early assessment of metabolic stability in liver microsomes, plasma protein binding, and preliminary cytotoxicity studies in non-cancerous cell lines will be critical for identifying potential liabilities.
The following table outlines potential preclinical research avenues for this compound:
| Research Area | Specific Focus | Rationale |
| Target Identification | Kinase profiling, broader target screening | The 2-pyridyl-benzoxazole scaffold is a known kinase inhibitor motif. documentsdelivered.com |
| In Vitro Efficacy | Cell proliferation assays (cancer), anti-inflammatory assays, antimicrobial assays | Benzoxazoles have shown broad biological activity. asianpubs.org |
| Mechanistic Studies | Enzyme inhibition kinetics, cellular target engagement assays | To understand how the compound exerts its biological effects. |
| Preclinical Pharmacokinetics | Metabolic stability, cell permeability, plasma protein binding | To assess the drug-like properties of the compound. |
Strategic Directions for Future Molecular Design and Application Discovery
Based on the foundational data generated through preclinical validation, strategic molecular design can be employed to optimize the properties of this compound. The existing scaffold provides multiple avenues for chemical modification.
Future molecular design strategies could include:
Derivatization of the 5-amino group: This position is ideal for introducing a variety of substituents to modulate solubility, cell permeability, and target engagement. For example, acylation or sulfonylation could be explored to introduce new interaction points with the biological target.
Modification of the pyridine ring: The pyridine ring itself can be substituted to fine-tune electronic properties and steric interactions. The introduction of small alkyl or halogen groups could influence binding affinity and selectivity.
Scaffold hopping and bioisosteric replacement: If the benzoxazole core is found to have metabolic liabilities, bioisosteric replacements, such as benzimidazole (B57391) or benzothiazole (B30560), could be considered. Similarly, the pyridine ring could be replaced with other nitrogen-containing heterocycles to explore novel chemical space.
Structure-Based Drug Design: Once a primary biological target is identified and its structure is known, computational methods such as molecular docking and molecular dynamics simulations can be used to guide the rational design of more potent and selective analogs.
Q & A
Basic Research Questions
Q. What safety protocols are recommended for handling 2-Pyridin-3-yl-benzooxazol-5-ylamine in laboratory settings?
- Methodological Answer :
- Use personal protective equipment (PPE) including face shields, safety glasses (tested under standards like NIOSH or EN 166), and gloves. Inspect gloves before use and dispose of contaminated gloves according to laboratory protocols .
- In case of skin contact, wash immediately with soap and water. For eye exposure, rinse thoroughly with water for ≥15 minutes and seek medical attention. Maintain good industrial hygiene practices, including handwashing before breaks and after handling .
Q. What synthetic routes are reported for preparing this compound?
- Methodological Answer :
- A common approach involves condensation reactions between pyridine and benzoxazole precursors. For example, derivatives of benzoxazole-5-ylamine can be synthesized via cyclization of substituted anilines with carbonyl-containing intermediates under reflux conditions. Reaction optimization (e.g., solvent choice, temperature) is critical to avoid side products .
- Characterization typically employs IR spectroscopy to confirm amine and aromatic C=N/C-O bonds, and NMR to verify substitution patterns .
Q. How can researchers confirm the purity of this compound post-synthesis?
- Methodological Answer :
- Use high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS) to assess purity. Buffer solutions (e.g., ammonium acetate adjusted to pH 6.5 with acetic acid) are effective for chromatographic separation .
- Melting point analysis and elemental analysis (C, H, N) can validate structural consistency with theoretical values .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of this compound derivatives?
- Methodological Answer :
- Perform molecular docking studies to evaluate interactions with target proteins (e.g., anti-inflammatory enzymes). Software like AutoDock Vina or GROMACS can simulate binding affinities. For example, pyridinyl-benzoxazole derivatives have shown affinity for cyclooxygenase-2 (COX-2) in anti-inflammatory studies .
- Validate computational predictions with in vitro assays, such as enzyme inhibition or cell viability tests, to correlate docking scores with experimental IC50 values .
Q. What strategies resolve discrepancies between theoretical and experimental spectral data for this compound?
- Methodological Answer :
- Conduct multi-technique triangulation: Compare IR, NMR, and MS data with literature benchmarks. For instance, inconsistencies in <sup>13</sup>C NMR signals may arise from tautomerism; variable-temperature NMR can identify dynamic equilibria .
- Use density functional theory (DFT) calculations to model expected spectral profiles and identify deviations caused by solvent effects or crystal packing .
Q. How can researchers optimize multi-step synthesis yields for this compound?
- Methodological Answer :
- Employ design of experiments (DoE) to evaluate variables like catalyst loading, reaction time, and temperature. For example, microwave-assisted synthesis may reduce reaction time and improve regioselectivity in heterocycle formation .
- Monitor intermediates via thin-layer chromatography (TLC) and optimize purification steps (e.g., column chromatography with gradient elution) to minimize loss during isolation .
Q. What in vivo models are suitable for evaluating the anti-inflammatory potential of this compound?
- Methodological Answer :
- Use carrageenan-induced paw edema in rodents to assess acute inflammation. Dose-response studies (e.g., 10–100 mg/kg) can establish efficacy, while histopathological analysis evaluates tissue toxicity .
- Compare results with positive controls (e.g., indomethacin) and validate statistical significance using ANOVA with post-hoc tests (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
